3-[(1-Phenylethyl)carbamoyl]propanoic acid
Description
Significance of Amide and Carboxylic Acid Functionalities in Chemical Building Blocks
Amide and carboxylic acid groups are fundamental functionalities in the world of organic chemistry, acting as critical building blocks for a vast array of molecules. researchgate.net The amide bond is particularly noteworthy for its exceptional stability, a characteristic derived from resonance that delocalizes the nitrogen's lone pair of electrons with the carbonyl group. solubilityofthings.com This stability is the cornerstone of peptide and protein chemistry, where amino acids are linked via amide (peptide) bonds to form the primary structure of these essential biomolecules. libretexts.org In synthetic chemistry, the robustness of the amide group makes it a reliable component in the construction of complex molecular architectures. solubilityofthings.comontosight.ai
Carboxylic acids, on the other hand, are prized for their reactivity and versatility. enamine.net They serve as precursors to a multitude of other functional groups, including esters, acid chlorides, and amides themselves through reactions with amines. researchgate.netlibretexts.org The prevalence of amines and carboxylic acids as readily available chemical feedstocks makes their combination to form amides one of the most utilized reactions in fields like drug discovery. researchgate.net The presence of both these functionalities in a single molecule, as seen in N-substituted succinamic acids, provides a powerful platform for creating diverse chemical libraries. enamine.net
Overview of Chiral 1-Phenylethyl Moieties in Stereoselective Synthesis
Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry where the three-dimensional structure of a drug is critical to its function. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to guide the formation of a desired stereoisomer. The 1-phenylethyl group, particularly in the form of 1-phenylethylamine (B125046) (α-PEA), is a widely used and effective chiral auxiliary. mdpi.com
Available in both enantiomeric forms, (R)- and (S)-1-phenylethylamine, it can be attached to a prochiral substrate to induce diastereoselectivity in subsequent reactions. mdpi.comresearchgate.net The steric bulk and electronic properties of the phenyl group create a chiral environment that directs incoming reagents to attack from a specific face of the molecule, thereby controlling the stereochemical outcome. researchgate.netresearchgate.net After the desired stereocenter has been created, the chiral auxiliary can be cleaved and recovered, making the process efficient. researchgate.net Its application is extensive, ranging from the synthesis of natural products and medicinal substances to the construction of chiral ligands for asymmetric catalysis. mdpi.com
Positioning of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid as a Versatile Intermediate
The compound this compound strategically combines the key features discussed above, positioning it as a highly versatile intermediate in stereoselective synthesis. Its structure incorporates:
An N-substituted succinamic acid framework.
A reactive carboxylic acid terminus, available for further derivatization.
A stable amide linkage.
A chiral 1-phenylethyl moiety , which imparts stereochemical control.
This unique combination allows chemists to utilize the molecule in multi-step syntheses to build complex, enantiomerically enriched target molecules. The carboxylic acid can be activated and coupled with other molecules, while the chiral phenylethyl group can direct the stereochemistry of reactions at or near the succinamic acid backbone. This makes this compound a valuable precursor for creating sophisticated chemical structures with defined three-dimensional arrangements.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(1-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1 Phenylethyl Carbamoyl Propanoic Acid
Direct Amidation and Related Condensation Reactions
The most prominent route for the synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic acid involves the direct reaction between a succinic acid derivative and 1-phenylethylamine (B125046). This approach is valued for its straightforwardness and atom economy.
Amidation of Succinic Anhydride (B1165640) with Chiral 1-Phenylethylamine
The primary and most widely documented method for synthesizing this compound is the direct acylation of chiral 1-phenylethylamine with succinic anhydride. eurekaselect.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule. This attack leads to the opening of the anhydride ring, forming the corresponding amic acid, which is the target compound.
The use of chiral 1-phenylethylamine is significant as it introduces a stereocenter into the molecule, making it a valuable chiral building block in asymmetric synthesis. eurekaselect.comnih.gov The reaction is typically performed by adding the anhydride to a stirred solution of the amine in a suitable solvent at room temperature or with gentle heating. researchgate.net The process is often exothermic and can proceed rapidly. researchgate.net For instance, one common procedure involves treating succinic anhydride with an amine in acetic acid and refluxing at approximately 70°C. researchgate.net The selection of the specific enantiomer of 1-phenylethylamine, either (R) or (S), directly determines the chirality of the final product. eurekaselect.com
Alternative Routes via Ester Intermediates
An alternative, two-step approach involves the use of ester intermediates. eurekaselect.com In this pathway, succinic acid or its anhydride is first reacted with an alcohol to form a monoester of succinic acid. This succinate (B1194679) ester is then subjected to amidation with 1-phenylethylamine to yield the final product.
While this method involves an additional synthetic step compared to direct amidation, it can offer advantages in certain contexts, such as controlling selectivity in more complex molecules or when the starting material is a succinic acid ester. The amidation of esters generally requires more forcing conditions than the acylation with an anhydride. mdpi.com Catalysts or activation agents are often employed to facilitate the reaction between the less reactive ester and the amine. mdpi.com
Optimized Reaction Conditions and Process Parameters
The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the process for both laboratory and industrial scales.
Solvent Effects on Yield and Purity
The choice of solvent plays a critical role in the amidation reaction, influencing reactant solubility, reaction kinetics, and the profile of side products. researchgate.netcore.ac.uk A range of solvents has been studied, from polar aprotic to non-polar and protic systems.
Polar solvents such as acetone (B3395972), 1,4-dioxane (B91453), and ethyl acetate (B1210297) are commonly used. researchgate.netresearchgate.net Studies on the amidation of succinic anhydride have shown that the maximum product yield can be temperature-dependent for a given solvent; for example, a yield of 52% was achieved in 1,4-dioxane at 40°C, while a 36% yield was obtained in acetone at 10°C. researchgate.net In some cases, using a solvent like xylene can help minimize the formation of side products, although it may necessitate higher reaction temperatures to achieve comparable conversion rates. core.ac.uk The use of dimethyl sulfoxide (B87167) (DMSO) has been noted to promote esterification, which could be a competing side reaction if alcohols are present. nih.gov For selective monoacylation, adding the anhydride to a solution of the amine in ethyl acetate at room temperature has been reported to be effective. researchgate.net
Table 1: Solvent Effects on Amidation of Succinic Anhydride Derivatives
| Solvent | Typical Conditions | Observations | Citations |
| Ethyl Acetate | Room Temperature | Good for selective monoacylation. | researchgate.net |
| Chloroform | Boiling/Reflux | Used for direct amidation with good results. | researchgate.net |
| Acetone | 10°C | Yield of 36% reported in a related system. | researchgate.net |
| 1,4-Dioxane | 40°C | Yield of 52% reported in a related system. | researchgate.net |
| Isopropanol | Varies | Lower yields ( <15%) reported in some studies. | researchgate.net |
| Xylene | 220-235°C | Can reduce side products in industrial settings but requires high temperatures. | core.ac.uk |
Temperature and Pressure Optimization for Industrial Scale-Up
Transitioning the synthesis from a laboratory to an industrial scale requires careful optimization of temperature and pressure to ensure safety, efficiency, and cost-effectiveness. Temperature is a critical parameter that directly influences the reaction rate. nih.gov While higher temperatures generally accelerate the reaction, they can also promote the formation of undesirable byproducts or cause product degradation. core.ac.uk For the related industrial synthesis of alkenyl succinic anhydrides, optimal temperatures were found to be between 220 and 235°C to balance a yield of under 55% with minimal side products. core.ac.uk For the direct amidation of succinic anhydride, refluxing at 70°C has been suggested. researchgate.net
A key consideration for large-scale synthesis is the removal of the water byproduct, which can be crucial for driving the reaction equilibrium towards the amide product. encyclopedia.pub This is often achieved through azeotropic distillation using a Dean-Stark apparatus, a process that is highly dependent on temperature and pressure control. encyclopedia.pub Most amidation reactions are conducted at atmospheric pressure.
Catalyst Systems for Enhanced Reaction Efficiency
To improve reaction times, lower required temperatures, and increase yields, various catalyst systems have been explored for amidation reactions. mdpi.com These catalysts work by activating the carboxylic acid or ester starting material, making it more susceptible to nucleophilic attack by the amine. encyclopedia.pub
Simple acid catalysis, such as the use of acetic acid, is a common method. researchgate.net More advanced catalyst systems have also been developed. Boronic acid catalysts, for example, have proven effective in promoting the amidation of carboxylic acids under relatively mild conditions. mdpi.comencyclopedia.pub Another class includes organophosphorus catalysts, which can facilitate the reaction through a redox cycle. nih.gov The use of such catalysts can be essential for overcoming the low reactivity of certain substrates and for making the synthesis more energy-efficient and "green" by allowing for milder reaction conditions. mdpi.com
Purification Strategies for Synthetic Batches
The isolation and purification of this compound from a crude synthetic reaction mixture is paramount to achieving the high-purity material required for consistent scientific investigation. The strategies employed typically involve a combination of crystallization-based and chromatographic methods.
Recrystallization and Filtration Techniques
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. For this compound, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
The procedure generally involves dissolving the crude material in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated via vacuum filtration. The selection of an appropriate solvent is critical and is determined empirically. Given the compound's structure, which contains both polar (carboxylic acid, amide) and non-polar (phenyl ring, ethyl group) moieties, a range of solvent systems could be effective.
Table 1: Potential Recrystallization Solvent Systems
| Solvent/System | Rationale |
|---|---|
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce precipitation upon cooling. |
| Ethyl Acetate/Heptane (B126788) | Ethyl acetate can dissolve the compound, while the addition of a non-polar solvent like heptane reduces solubility to promote crystallization. |
| Isopropanol | A single polar protic solvent that may provide the desired solubility profile at different temperatures. |
Following crystallization, the solid is collected on a filter medium and washed with a small amount of cold solvent to remove any residual mother liquor clinging to the crystal surfaces.
Chromatographic Separation Methods (e.g., HPLC for Purity Assessment)
Chromatographic methods are indispensable for the fine purification and purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is particularly crucial for determining the purity of a batch with high precision and accuracy. pensoft.net
For routine purity assessment, a reverse-phase HPLC (RP-HPLC) method is typically developed. This method separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is commonly used, as it effectively retains moderately polar to non-polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pensoft.net The pH of the buffer is often adjusted to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times.
Since the (1-phenylethyl)amine moiety used in the synthesis is chiral, the final compound exists as a pair of enantiomers. To separate and quantify these enantiomers, specialized chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. nih.govnih.gov This analysis is critical for applications where stereoisomeric purity is essential.
Table 2: Example HPLC Conditions for Analysis
| Parameter | Purity Assessment (RP-HPLC) | Chiral Separation (Chiral HPLC) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., Quinidine carbamate (B1207046) bonded silica) nih.gov |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (gradient or isocratic) | Heptane : Ethanol with modifier (e.g., ethyl acetate) nih.gov |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Column Temp. | 30 °C | 25 °C |
Method validation according to ICH guidelines would be performed to ensure the method is accurate, precise, specific, and robust for its intended purpose. pensoft.net
Salt Formation and Crystallization Studies
Modifying the solid-state form of an active substance through salt formation or the creation of co-crystals and solvates is a key strategy in pharmaceutical sciences to enhance properties like solubility, stability, and bioavailability. researchgate.netsphinxsai.com
Preparation of Chemically Diverse Salt Forms
The presence of a carboxylic acid group in this compound makes it an ideal candidate for salt formation. By reacting the acidic proton with a suitable base, a variety of salt forms can be prepared. These salts often exhibit significantly different physicochemical properties compared to the free acid. The formation of a salt involves the transfer of a proton from the acid to the base. sphinxsai.com
The preparation typically involves dissolving the free acid in a suitable solvent and adding a stoichiometric amount of the desired base. The resulting salt may then precipitate directly or be isolated by evaporating the solvent. The choice of base allows for the creation of a diverse library of salts.
Table 3: Examples of Bases for Salt Formation
| Base Type | Example Base | Resulting Salt Form |
|---|---|---|
| Inorganic Hydroxide | Sodium Hydroxide (NaOH) | Sodium 3-[(1-phenylethyl)carbamoyl]propanoate |
| Inorganic Carbonate | Potassium Carbonate (K₂CO₃) | Potassium 3-[(1-phenylethyl)carbamoyl]propanoate |
| Amine (Alkanolamine) | Tromethamine | Tromethamine 3-[(1-phenylethyl)carbamoyl]propanoate |
| Amine (Alkylamine) | Diethylamine | Diethylammonium 3-[(1-phenylethyl)carbamoyl]propanoate |
Each salt would be characterized by techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy to confirm its structure and evaluate its properties.
Co-crystal and Solvate Formation for Enhanced Crystallinity
Beyond salts, co-crystals and solvates offer another avenue to modify the crystal structure and properties of a compound.
Co-crystals are multi-component crystalline solids where the components (an active ingredient and a "co-former") are held together by non-covalent bonds, typically hydrogen bonds. sphinxsai.comchitkara.edu.in Unlike salts, there is no proton transfer. For this compound, both the carboxylic acid and the amide groups are excellent hydrogen bond donors and acceptors, making them ideal for forming co-crystals with a variety of co-formers. The goal is to engineer a crystal lattice with improved properties. researchgate.net
Common methods for preparing co-crystals include:
Solution Evaporation: Dissolving stoichiometric amounts of the compound and the co-former in a common solvent and allowing the solvent to evaporate slowly. nih.gov
Grinding:
Neat Grinding: Grinding the two solid components together mechanically to induce co-crystal formation. nih.gov
Liquid-Assisted Grinding: Grinding the components with a small amount of a liquid that facilitates molecular mobility and interaction. chitkara.edu.in
Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice. If the solvent is water, the form is known as a hydrate . Solvates can form when the interactions between the compound and the solvent are strong enough to be maintained in the solid state. The formation of specific solvates or hydrates can be a way to obtain a stable and reproducible crystalline form.
Table 4: Potential Co-formers and Solvating Agents
| Type | Example | Rationale for Interaction |
|---|---|---|
| Co-former (Acid) | Succinic Acid | Forms hydrogen bonds between carboxylic acid groups (acid-acid homosynthon). |
| Co-former (Amide) | Nicotinamide | Forms hydrogen bonds between the compound's carboxylic acid and the co-former's pyridine (B92270) nitrogen, or between amide groups (acid-amide heterosynthon). nih.gov |
| Co-former (Hydroxy) | 4-Hydroxybenzoic Acid | Multiple sites for hydrogen bonding (acid-acid, acid-phenol). |
| Solvating Agent | Water | Potential to form hydrates via hydrogen bonding with the carboxylic acid and amide groups. |
| Solvating Agent | Acetonitrile | Can be incorporated into the crystal lattice during crystallization from this solvent. nih.gov |
The systematic exploration of these purification and crystallization techniques is essential for developing a robust and well-characterized form of this compound suitable for advanced applications.
Stereochemical Aspects and Chiral Integrity of 3 1 Phenylethyl Carbamoyl Propanoic Acid
Enantiomeric Forms and Absolute Configuration Assignment
The existence of a single stereocenter in 3-[(1-Phenylethyl)carbamoyl]propanoic acid gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other. vernier.com These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. vernier.com The unambiguous description of the three-dimensional arrangement of atoms around this chiral center is achieved through the Cahn-Ingold-Prelog (CIP) convention. libretexts.org
Cahn-Ingold-Prelog R/S System Analysis of the 1-Phenylethyl Stereocenter
The absolute configuration at the chiral carbon of the 1-phenylethyl group is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org This systematic procedure involves a two-step process: assigning priorities to the substituents attached to the stereocenter and orienting the molecule to determine the configuration.
The chiral carbon in the 1-phenylethyl portion of the molecule is bonded to four different groups:
A phenyl group (-C₆H₅)
A methyl group (-CH₃)
A hydrogen atom (-H)
The nitrogen atom of the amide group (-NH-C(O)-)
Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. libretexts.org Higher atomic numbers receive higher priority.
Priority 1: The nitrogen atom of the amide group (atomic number 7) has the highest priority.
Priority 2: The carbon atom of the phenyl group. This carbon is attached to other carbons, giving it precedence over the methyl group's carbon, which is attached only to hydrogens.
Priority 3: The carbon atom of the methyl group.
Priority 4: The hydrogen atom (atomic number 1) has the lowest priority.
| Priority | Group Attached to Stereocenter | Reason for Assignment |
|---|---|---|
| 1 | -NH-C(O)- (Amide Nitrogen) | Highest atomic number (N=7) directly attached to the chiral center. |
| 2 | -C₆H₅ (Phenyl Group) | Carbon is attached to other carbons. |
| 3 | -CH₃ (Methyl Group) | Carbon is attached only to hydrogens. |
| 4 | -H (Hydrogen) | Lowest atomic number (H=1). |
To assign the configuration, the molecule is viewed with the lowest-priority group (hydrogen) pointing away from the observer. youtube.com If the sequence of the remaining groups from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction, the configuration is R. If the sequence is counterclockwise, the configuration is S. youtube.com Therefore, this compound exists as (R)-3-[(1-phenylethyl)carbamoyl]propanoic acid and (S)-3-[(1-phenylethyl)carbamoyl]propanoic acid.
Optical Rotation and Circular Dichroism for Enantiomeric Characterization
Enantiomers can be distinguished experimentally by their chiroptical properties, namely optical rotation and circular dichroism (CD).
Optical Rotation is the rotation of the plane of linearly polarized light as it passes through a solution containing a chiral compound. quizlet.com The two enantiomers of a substance will rotate the plane of polarized light by equal amounts but in opposite directions. vernier.com The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory and is designated with a (+) or d- prefix. The one that rotates light to the left (counterclockwise) is levorotatory, designated with a (-) or l- prefix. khanacademy.org For example, the pure enantiomers of the precursor amine, 1-phenylethylamine (B125046), exhibit specific rotations, with (S)-(-)-1-phenylethylamine reported to have a specific rotation [α]²²_D = -40.3°. chegg.com It is crucial to note that there is no direct correlation between the R/S designation and the sign of optical rotation (+/-). libretexts.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edu CD spectra provide information about the stereochemical features of a molecule. nih.gov Studies on 1-phenylethylamine and related compounds have shown that enantiomers produce mirror-image CD spectra. psu.edursc.org The specific pattern of positive and negative absorptions (Cotton effects) in a CD spectrum can be correlated to the absolute configuration of the molecule, often aided by computational modeling. psu.edu This makes CD a powerful tool for the non-destructive determination of enantiomeric purity and absolute configuration. rsc.org
Chiral Resolution Techniques for Racemic Mixtures
Synthesizing this compound often results in a racemic mixture, an equal 50:50 mixture of the (R)- and (S)-enantiomers. vernier.com Since enantiomers typically have identical physical properties (e.g., melting point, solubility), they cannot be separated by standard techniques like distillation or simple crystallization. vernier.com The process of separating a racemate into its constituent enantiomers is called chiral resolution. libretexts.org
Diastereomeric Salt Formation with Chiral Acids/Bases
The most common method for resolving racemic amines involves their conversion into a mixture of diastereomeric salts. wikipedia.org This is achieved by reacting the racemic base, in this case derived from racemic 1-phenylethylamine, with a single, pure enantiomer of a chiral acid, known as a resolving agent. libretexts.orgnih.gov
The reaction proceeds as follows:
(R)-amine + (R)-acid → (R,R)-diastereomeric salt
(S)-amine + (R)-acid → (S,R)-diastereomeric salt
Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows them to be separated by fractional crystallization. libretexts.org One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. researchgate.net After separating the crystallized salt by filtration, a simple acid-base reaction is used to break the salt apart, regenerating the optically pure amine and recovering the chiral resolving agent. libretexts.org A variety of chiral acids have been successfully used for the resolution of 1-phenylethylamine. nih.gov
| Chiral Resolving Agent | Type |
|---|---|
| Tartaric acid | Chiral Dicarboxylic Acid |
| Mandelic acid | Chiral α-Hydroxy Acid |
| Lithocholic acid | Chiral Bile Acid |
| (S)-N-(p-toluenesulfonyl)-phenylalanine | Chiral N-Protected Amino Acid |
The efficiency of resolution can be highly dependent on the choice of both the resolving agent and the solvent. researchgate.net
Enzymatic Resolution Methods
Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. rsc.org This method relies on the stereoselectivity of enzymes, which can preferentially catalyze a reaction on one enantiomer in a racemic mixture, a process known as kinetic resolution. rsc.org
For the resolution of amines, lipases are commonly employed. rsc.orgnih.gov In a typical procedure, the racemic amine is subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). rsc.orgnih.gov The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, while leaving the other enantiomer (the S-enantiomer) largely unreacted. rsc.org
The resulting mixture contains one enantiomer as an amide and the other as a free amine. These two compounds have different chemical properties and can be easily separated. Subsequently, the acylated enantiomer can be hydrolyzed back to the pure amine, often under basic conditions or using another enzyme. rsc.orgrsc.org This approach avoids harsh chemicals and often proceeds under mild conditions. rsc.org
Chiral Chromatography for Enantioseparation
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. google.com This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. mdpi.com
Stereochemical Stability and Epimerization Studies
The chiral integrity of this compound is a critical parameter, particularly in fields where stereospecificity is paramount. The molecule possesses a stereocenter at the alpha-carbon of the 1-phenylethyl group. The stability of this center against epimerization, the process of changing the configuration at one of several stereocenters in a molecule, is a significant consideration. Research into the stereochemical stability of structurally similar compounds provides valuable insights into the potential behavior of this specific acid.
Investigation of Conditions Leading to Stereochemical Degradation
The amide bond in this compound is formed between a chiral amine, 1-phenylethylamine, and a dicarboxylic acid derivative, succinic acid. The susceptibility of the chiral center to racemization or epimerization is influenced by several factors during synthesis, purification, and storage.
Studies on analogous structures, particularly in peptide synthesis, have shown that the activation of the carboxylic acid group can lead to epimerization. nih.govorganic-chemistry.org The formation of highly activated intermediates, such as oxazolones in peptide coupling, is a common pathway for the loss of stereochemical integrity. nih.gov This occurs through the abstraction of the proton at the chiral center, which is facilitated by the electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring. The resulting carbanion can then be protonated from either face, leading to a mixture of stereoisomers.
The presence of a base is a crucial factor in promoting epimerization. nih.gov Both organic and inorganic bases can facilitate the abstraction of the alpha-proton. In the context of amide synthesis, the choice of coupling reagents and the reaction conditions, including temperature and solvent, play a significant role in minimizing this side reaction. organic-chemistry.org For instance, certain coupling reagents are known to cause higher levels of racemization than others. semanticscholar.org
Furthermore, the racemization of the parent amine, 1-phenylethylamine, has been studied under various conditions. researchgate.netsemanticscholar.orgtib.eu These studies indicate that the formation of an imine intermediate, followed by treatment with a base or a catalyst, can lead to efficient racemization. researchgate.netgoogle.com While these conditions are not typically employed after the formation of the amide, they highlight the inherent lability of the stereocenter under certain chemical environments.
The following table summarizes conditions known to promote epimerization or racemization in structurally related compounds, which can be extrapolated to predict the potential for stereochemical degradation of this compound.
| Condition | Effect on Stereochemical Integrity | Relevant Compounds | Citation |
| Strong base | Promotes abstraction of the alpha-proton, leading to epimerization. | Amino acid derivatives in peptide synthesis | nih.gov |
| High temperature | Can provide the energy needed to overcome the activation barrier for epimerization. | General principle | |
| Certain amide coupling reagents | Can lead to the formation of intermediates prone to racemization. | Peptide synthesis | organic-chemistry.orgsemanticscholar.org |
| Formation of imine intermediates | Facilitates racemization of the chiral amine portion. | 1-phenylethylamine derivatives | researchgate.netgoogle.com |
| Presence of a palladium catalyst | Can catalyze the racemization of chiral amines. | 1-phenylethylamine | researchgate.net |
Interactive Data Table: Factors Influencing Stereochemical Degradation
| Factor | Description | Potential Impact on this compound |
| pH | Acidic or basic conditions can catalyze the interconversion of stereoisomers. | Strong basic conditions are expected to increase the rate of epimerization at the benzylic stereocenter. |
| Temperature | Higher temperatures can provide the activation energy for epimerization. | Increased temperatures during synthesis or storage could lead to a loss of chiral purity. |
| Solvent | The polarity of the solvent can influence the stability of charged intermediates in the epimerization process. | Polar aprotic solvents might facilitate epimerization by stabilizing the intermediate carbanion. |
| Catalysts | Certain metals or enzymes can catalyze racemization. | While not typically present, contamination with racemization catalysts could compromise stereochemical integrity. |
Kinetic and Thermodynamic Aspects of Stereoisomer Interconversion
The interconversion between the stereoisomers of this compound can be described by kinetic and thermodynamic parameters. The kinetic aspect relates to the rate at which epimerization occurs, governed by the activation energy of the process. The thermodynamic aspect pertains to the relative stability of the different stereoisomers at equilibrium.
For this compound, which has one chiral center, epimerization would lead to racemization, resulting in a 1:1 mixture of the (R) and (S) enantiomers at equilibrium. In such a case, the Gibbs free energy difference (ΔG) between the enantiomers is zero, and the equilibrium constant (Keq) is 1.
However, if this moiety were part of a larger molecule with other stereocenters, it would lead to diastereomers. The interconversion between diastereomers is characterized by a non-zero ΔG, meaning one diastereomer is thermodynamically more stable than the other. nih.gov The ratio of diastereomers at equilibrium is determined by this energy difference.
The rate of interconversion is influenced by the factors mentioned in the previous section. The kinetics of this process can be studied by monitoring the change in the ratio of stereoisomers over time under specific conditions (e.g., a particular pH and temperature). This data can then be used to determine the rate constants and the activation energy for the epimerization reaction.
The following table outlines the key kinetic and thermodynamic parameters relevant to the study of stereoisomer interconversion.
| Parameter | Description | Relevance to this compound |
| Rate Constant (k) | A measure of the speed of the epimerization reaction. | A higher rate constant indicates lower stereochemical stability. |
| Activation Energy (Ea) | The minimum energy required to initiate the epimerization process. | A lower activation energy implies that epimerization can occur more readily, for example, at lower temperatures. |
| Gibbs Free Energy Difference (ΔG) | The difference in energy between the stereoisomers at equilibrium. | For enantiomers, ΔG is zero. For potential diastereomers, it determines their relative populations at equilibrium. |
| Equilibrium Constant (Keq) | The ratio of the concentrations of the stereoisomers at equilibrium. | For enantiomers, Keq is 1. For diastereomers, it indicates which isomer is favored. |
Advanced Spectroscopic and Structural Elucidation of 3 1 Phenylethyl Carbamoyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
Detailed experimental NMR data for 3-[(1-Phenylethyl)carbamoyl]propanoic acid is not available in the reviewed literature. This includes proton NMR (¹H NMR) for analyzing the proton environments, Carbon-13 NMR (¹³C NMR) for elucidating the carbon skeleton, and two-dimensional NMR techniques (COSY, HSQC, HMBC) for determining connectivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Specific experimental IR and Raman spectra for this compound, which are crucial for identifying its functional groups, have not been found in public databases or scientific publications.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
While the molecular formula C12H15NO3 is known, specific high-resolution mass spectrometry (HRMS) data, including exact mass measurements and fragmentation patterns for this compound, are not documented in the available resources.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Therefore, information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is anticipated to be governed by a hierarchy of robust hydrogen bonds, a common feature in the structures of chiral secondary amides and carboxylic acids. acs.org The primary intermolecular interactions are expected to be hydrogen bonds involving the carboxylic acid and amide groups. In many crystalline carboxylic acids, molecules arrange into centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups. rsc.org Similarly, amide groups typically form N-H···O hydrogen bonds, often resulting in chains or ladder-like motifs. nih.govresearchgate.net
In the case of this compound, it is highly probable that the carboxylic acid moieties form hydrogen-bonded dimers. Additionally, the amide groups are likely to engage in intermolecular N-H···O hydrogen bonding. These interactions could link the carboxylic acid dimers, creating extended supramolecular architectures such as sheets or three-dimensional networks. researchgate.net The presence of both a hydrogen bond donor (the amide N-H and the carboxylic O-H) and multiple acceptor sites (the amide carbonyl oxygen and the carboxylic carbonyl and hydroxyl oxygens) allows for a variety of potential hydrogen-bonding synthons.
A summary of the likely intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric units |
| Hydrogen Bond | Amide (N-H) | Amide (C=O) or Carboxylic Acid (C=O) | Linking of primary structural motifs |
| Van der Waals Forces | Phenyl and Ethyl groups | Phenyl and Ethyl groups | Overall crystal cohesion and density |
| C-H···π Interactions | Alkyl/Aryl C-H | Phenyl Ring | Directional stabilization of packing |
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is determined by the torsion angles around its single bonds. The flexibility of the propanoic acid chain and the orientation of the phenylethyl group relative to the amide plane are of particular interest. Studies on similar N-acyl derivatives indicate that the amide bond itself is likely to adopt a trans conformation, which is generally more stable than the cis form. semanticscholar.orgresearchgate.net
The orientation of the phenyl group is another critical conformational feature. The torsion angle between the phenyl ring and the ethyl group will affect how the molecules pack together. In the solid state, this conformation will be one that optimizes intermolecular interactions, such as the aforementioned C-H···π and van der Waals forces, within the crystal lattice. The specific values for these torsion angles would be definitively determined by X-ray crystallography.
Key conformational parameters are outlined in the table below.
| Parameter | Description | Expected Conformation | Rationale |
| Amide Bond (OC-NH) | Torsion angle around the amide bond | trans | Lower steric hindrance compared to cis |
| Propanoic Acid Chain | Torsion angles of the C-C single bonds | Likely extended | Minimization of intramolecular steric repulsion |
| Phenyl Group Orientation | Torsion angle of the C-C bond connecting the phenyl and ethyl groups | Optimized for intermolecular packing | Maximization of stabilizing interactions in the crystal |
Computational and Theoretical Studies on 3 1 Phenylethyl Carbamoyl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Electronic Structure and Molecular Orbitals
This analysis would involve solving the Schrödinger equation for the molecule to determine its electronic structure. Key outputs would include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. nih.govnih.govppor.az For a molecule like 3-[(1-Phenylethyl)carbamoyl]propanoic acid, these orbitals would likely be distributed across the phenyl ring, the amide linkage, and the carboxylic acid group, defining its reactive sites.
Charge Distribution and Reactivity Prediction
Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic centers within the molecule. For instance, the carbonyl carbons in the amide and carboxylic acid groups would be expected to carry a partial positive charge, making them susceptible to nucleophilic attack, while the oxygen and nitrogen atoms would be electron-rich. rsc.org A molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting regions of positive and negative potential and thus predicting sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes
This area of study is crucial for understanding the three-dimensional structure and flexibility of the molecule, which is particularly important given its chiral center and multiple rotatable bonds. researchgate.netcdnsciencepub.comcdnsciencepub.com
Molecular Mechanics and Density Functional Theory (DFT) Approaches
A conformational search would typically begin with molecular mechanics (MM), a computationally less expensive method, to explore a wide range of possible conformations. The resulting low-energy conformers would then be subjected to more accurate, but computationally intensive, Density Functional Theory (DFT) calculations for geometry optimization and energy refinement. nih.govrsc.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are standard for obtaining reliable structural and energetic information. nih.gov
Identification of Stable Conformations and Interconversion Barriers
The DFT calculations would yield a set of stable, low-energy conformations (rotamers) of this compound. nih.govnih.gov The analysis would focus on the torsion angles around the key single bonds, such as the C-N amide bond and the bonds within the propanoic acid chain. By calculating the energy barriers for rotation around these bonds, researchers could determine the likelihood of interconversion between different conformers at a given temperature. This is particularly relevant for the amide bond, which can have a significant rotational barrier. cdnsciencepub.comcdnsciencepub.com
Molecular Dynamics Simulations for Dynamic Behavior
To understand how this compound behaves over time, especially in a biological or solution-phase environment, molecular dynamics (MD) simulations would be employed. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, often including surrounding solvent molecules. This would provide a trajectory of atomic positions and velocities over time, revealing the molecule's flexibility, conformational transitions, and potential interactions with its environment, such as the formation and breaking of intramolecular hydrogen bonds.
Without specific research, any data presented in tables would be hypothetical. The following tables illustrate the type of data that would be generated from the computational studies described above, but are not based on actual experimental or calculated results for this compound.
Hypothetical Data Tables:
Table 1: Hypothetical Quantum Chemical Properties
| Parameter | Hypothetical Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G* |
Table 2: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (N-Cα-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | ~60° (gauche) | 0.00 |
| B | ~180° (anti) | 1.25 |
Reaction Mechanism Studies and Transition State Analysis
The formation of this compound typically involves the acylation of 1-phenylethylamine (B125046) with succinic anhydride (B1165640). Computational studies on similar aminolysis reactions of anhydrides provide a fundamental understanding of the potential reaction mechanisms.
The reaction of an amine with a cyclic anhydride, such as the formation of this compound, can proceed through several proposed pathways. Computational investigations into the aminolysis of succinic anhydride with amines like methylamine (B109427) have explored these routes, which are broadly applicable to the reaction with 1-phenylethylamine. researchgate.net The primary mechanistic question is whether the reaction proceeds through a concerted or a stepwise pathway.
Concerted Mechanism: In a concerted pathway, the nucleophilic attack of the amine on one of the carbonyl carbons of the succinic anhydride and the subsequent ring-opening occur in a single, fluid step. This pathway is often favored in the absence of a catalyst. researchgate.net
Stepwise Mechanism: A stepwise mechanism involves the formation of a tetrahedral intermediate. In this pathway, the amine first adds to the carbonyl group, forming a zwitterionic or neutral tetrahedral intermediate. This intermediate then undergoes a proton transfer, followed by the cleavage of the carbon-oxygen bond of the anhydride ring. The presence of catalysts, such as another amine molecule (acting as a general base) or an acid, can influence whether the reaction proceeds stepwise. researchgate.netdntb.gov.ua For instance, studies on the aminolysis of other anhydrides have shown that the mechanism can be dependent on the specific reactants and conditions. researchgate.net
The reaction to form this compound from 1-phenylethylamine and succinic anhydride is an example of nucleophilic acyl substitution. youtube.com The chiral nature of (R)-(+)-N-(1-phenylethyl)succinamic acid and its (S)-(-) enantiomer makes this class of compounds particularly interesting for applications in asymmetric synthesis, where they are used as chiral auxiliaries. researchgate.net
Computational studies on the aminolysis of anhydrides have shown that the activation barriers can vary depending on the reaction mechanism and the presence of catalysts. For example, the uncatalyzed reaction of succinic anhydride with an amine in the gas phase or a nonpolar solvent is expected to have a significant activation barrier. The presence of a second amine molecule acting as a general base catalyst can lower this barrier by facilitating proton transfer in the transition state. researchgate.net Similarly, acid catalysis can also lower the activation energy by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
The table below presents a generalized view of expected activation energies for the aminolysis of a cyclic anhydride based on computational studies of related systems. These values serve as a proxy for understanding the energetic landscape of the formation of this compound.
Table 1: Generalized Activation Energies for Amine Acylation by a Cyclic Anhydride
| Reaction Pathway | Catalyst | Expected Relative Activation Energy |
|---|---|---|
| Concerted | None | High |
| Stepwise (via tetrahedral intermediate) | None | High |
| Stepwise | Amine (General Base) | Moderate |
These generalized findings suggest that the synthesis of this compound would be most efficient under catalytic conditions.
Supramolecular Interactions and Self-Assembly Prediction
The structure of this compound, featuring a phenyl ring, an amide linkage, and a carboxylic acid group, provides multiple sites for non-covalent interactions. These interactions are crucial in determining how individual molecules recognize each other and assemble into larger, ordered structures.
Computational methods can predict the types and strengths of these interactions, offering insights into the potential for self-assembly. The key interactions expected to govern the supramolecular chemistry of this molecule are hydrogen bonding, π-π stacking, and hydrophobic interactions. beilstein-journals.orgrsc.org
Hydrogen Bonding: The amide (N-H) and carboxylic acid (O-H) groups are excellent hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks. For instance, the carboxylic acid moieties can form dimeric structures, a common motif in carboxylic acids. researchgate.net Furthermore, the amide groups can engage in N-H···O=C hydrogen bonds, leading to the formation of linear chains or sheet-like structures, similar to those observed in peptides and other amino acid derivatives. beilstein-journals.orgnih.gov
π-π Stacking: The presence of the phenyl ring from the 1-phenylethylamine moiety introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions contribute to the stability of the assembled structures.
Hydrophobic Interactions: The phenyl group and the ethyl part of the molecule are hydrophobic and will tend to cluster together to minimize contact with polar environments, further directing the self-assembly process.
Based on these interactions, it is predicted that this compound can self-assemble into various supramolecular structures, such as nanofibers, nanobelts, or vesicles, particularly in aqueous environments. The interplay between the strong, directional hydrogen bonds and the less directional but significant π-π stacking and hydrophobic interactions will dictate the final morphology of the assembly. The chirality of the molecule is also expected to influence the formation of helical or twisted supramolecular structures. beilstein-journals.org
Table 2: Predicted Supramolecular Interactions in this compound
| Interaction Type | Participating Functional Groups | Predicted Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (COOH), Amide (CONH) | Formation of dimers, chains, and sheets |
| π-π Stacking | Phenyl ring | Stabilization of stacked structures |
The study of such self-assembling systems is a burgeoning field, with potential applications in the development of novel biomaterials and functional nanostructures. rsc.orgrsc.org
Applications of 3 1 Phenylethyl Carbamoyl Propanoic Acid As a Synthetic Building Block
Role in Amide and Imide Derivatives Synthesis
The dual functionality of 3-[(1-Phenylethyl)carbamoyl]propanoic acid makes it an ideal starting material for the synthesis of a range of amide and imide derivatives. The carboxylic acid moiety can be readily activated and reacted with amines to form new amide bonds, while the existing amide group can influence or participate in subsequent cyclization reactions.
This compound is a key precursor in the synthesis of N-substituted succinimide (B58015) derivatives. The general synthetic strategy involves an intramolecular cyclization reaction, which is typically promoted by a dehydrating agent. This process begins with the this compound, which can be conceptualized as an N-substituted succinamic acid.
The cyclization can be achieved by treating the propanoic acid derivative with reagents such as acetic anhydride (B1165640) and sodium acetate (B1210297), or thionyl chloride followed by a base. These reagents facilitate the removal of a water molecule, leading to the formation of the five-membered succinimide ring. The resulting product is an N-(1-phenylethyl)succinimide, a valuable scaffold in various areas of chemical research.
Table 1: Reagents for the Cyclization of this compound to N-(1-phenylethyl)succinimide
| Reagent System | Reaction Conditions | Product |
| Acetic Anhydride / Sodium Acetate | Heating | N-(1-phenylethyl)succinimide |
| Thionyl Chloride followed by Base | Room Temperature to Reflux | N-(1-phenylethyl)succinimide |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | Room Temperature | N-(1-phenylethyl)succinimide |
This table is illustrative of common cyclization methods for N-substituted succinamic acids and is applicable to the target compound.
The carboxylic acid group of this compound can be readily converted into a variety of linear amide analogues. This transformation is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, an active ester, or by using coupling agents, followed by reaction with a primary or secondary amine.
This synthetic route allows for the introduction of a wide range of substituents, leading to a diverse library of linear di-amide compounds. The choice of the amine reactant determines the final properties of the resulting molecule. This versatility is particularly useful in drug discovery and development, where the synthesis of analogue libraries is a common strategy for optimizing biological activity.
Table 2: Common Coupling Agents for Linear Amide Synthesis
| Coupling Agent | Activating Agent | Typical Solvent |
| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) |
This table presents common coupling agents used for amide bond formation from carboxylic acids.
Utilization in Solid-Phase Organic Synthesis (SPOS)
The structure of this compound is well-suited for applications in solid-phase organic synthesis (SPOS). The carboxylic acid group provides a convenient handle for attachment to a solid support, while the rest of the molecule can be elaborated upon in subsequent synthetic steps.
The carboxylic acid moiety of this compound can be covalently attached to a variety of solid supports, such as polystyrene or polyethylene glycol-based resins. A common strategy involves the use of resins functionalized with amino groups (e.g., Rink amide resin) or hydroxyl groups (e.g., Wang resin).
For amino-functionalized resins, standard peptide coupling protocols can be employed to form a stable amide linkage between the resin and the propanoic acid derivative. In the case of hydroxyl-functionalized resins, an ester linkage is typically formed, often with the aid of an activating agent. Once attached to the solid support, the molecule can undergo further transformations, with the advantage that excess reagents and by-products can be easily removed by simple filtration and washing steps.
The bifunctional nature of this compound makes it an excellent building block for the construction of combinatorial libraries. After immobilization on a solid support via its carboxylic acid group, the molecule can be subjected to a variety of reactions to introduce diversity.
For example, if the phenylethyl group were to be modified or replaced, a library of compounds with different substituents could be generated. Alternatively, if the initial synthesis of the propanoic acid is performed on the solid support, the amine component (1-phenylethylamine) can be varied to create a diverse set of immobilized propanoic acid derivatives. These libraries of compounds can then be screened for biological activity or other desirable properties.
Preparation of Functionalized Materials and Surfaces
The carboxylic acid group of this compound can be utilized to functionalize the surfaces of various materials, thereby altering their physicochemical properties. This surface modification can be used to impart new functionalities, such as biocompatibility, hydrophobicity, or specific recognition capabilities.
For instance, the propanoic acid derivative can be anchored to the surface of metal oxides, such as titanium dioxide or silicon dioxide, through the formation of coordinate or covalent bonds with the surface hydroxyl groups. This can be used to create organic-inorganic hybrid materials with tailored properties.
Furthermore, this molecule can be used in the synthesis of functional polymers. For example, it could be incorporated into a polymer chain through copolymerization, resulting in a polymer with pendant carboxylic acid and chiral amide groups. These functional groups can then be used for further post-polymerization modifications or to influence the bulk properties of the material.
Information regarding "this compound" is not available in the public domain for the requested applications.
Following a comprehensive search of scientific literature and databases, no specific information was found detailing the use of the chemical compound This compound for the applications outlined in the request. The topics of interest included its role as a synthetic building block for surface modification and the synthesis of isotopically labeled analogues for mechanistic studies.
Synthesis of ligand-anchor conjugates for surface immobilization.
Chemical modification of surfaces for specific interactions.
Synthesis of deuterium or carbon-13 labeled analogues.
Application of its isotopically labeled forms in reaction kinetic studies.
While the requested topics—such as surface chemistry and the use of isotopic labeling—are common areas of chemical research, their specific application to This compound is not documented in accessible scientific literature. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings or data tables as requested.
Reaction Kinetics and Mechanistic Investigations of 3 1 Phenylethyl Carbamoyl Propanoic Acid Transformations
Kinetics of Amide Hydrolysis and Formation
The stability of the amide bond is a central feature of this molecule. Amide hydrolysis, the cleavage of this bond, is generally a slow process but can be catalyzed by acidic or basic conditions. byjus.comlibretexts.org
The rate of hydrolysis is highly dependent on pH and temperature. Kinetic studies on structurally related N-substituted amides demonstrate that the rate constant increases at both low and high pH values. psu.edu The following table provides illustrative kinetic data for the hydrolysis of a generic N-substituted amide, demonstrating these dependencies.
| Temperature (°C) | pH | Pseudo-First-Order Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| 25 | 2.0 | 2.1 x 10⁻⁶ | 75 |
| 50 | 2.0 | 1.5 x 10⁻⁵ | 75 |
| 25 | 7.0 | 8.0 x 10⁻⁸ | 88 |
| 25 | 12.0 | 4.5 x 10⁻⁵ | 65 |
| 50 | 12.0 | 2.9 x 10⁻⁴ | 65 |
| Note: This table is a representative example based on typical amide hydrolysis data and is not specific to 3-[(1-Phenylethyl)carbamoyl]propanoic acid. |
The formation of this compound is typically achieved through the aminolysis of succinic anhydride (B1165640) with (R)- or (S)-1-phenylethylamine. mdpi.com This reaction involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of the product succinamic acid. mdpi.comstackexchange.com Kinetic studies on the amidation of succinic anhydride show the reaction follows second-order kinetics, though it can exhibit autocatalytic behavior in its initial stages. researchgate.net The rate is significantly influenced by the solvent's properties, such as polarity and basicity. researchgate.net
Studies on Derivatization Reactions (e.g., Esterification, Anhydride Formation)
The terminal carboxylic acid group of this compound is a site for various derivatization reactions.
Esterification: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, through Fischer esterification. This involves heating the compound with an excess of alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. aklectures.com The kinetics of esterification for structurally similar N-acyl amino acids have been studied, revealing that the reaction follows pseudo-first-order kinetics when the alcohol is used in large excess. researchgate.net The rate is dependent on the acid concentration and temperature.
Anhydride Formation: While the formation reaction involves the opening of an anhydride, the product itself can undergo an intramolecular cyclization reaction to form N-(1-phenylethyl)succinimide. This reaction is essentially an intramolecular amide condensation, which requires harsh conditions, such as high heat, to drive off the water molecule formed. stackexchange.com This process is generally much slower than the initial ring-opening formation reaction.
Influence of Catalysis on Reaction Rates and Selectivity
Catalysts can significantly accelerate the transformations of this compound and control product selectivity.
For amide hydrolysis, the reaction is subject to general acid-base catalysis, where buffer components can act as proton donors or acceptors to facilitate the reaction. acs.org In biological systems, enzymes known as proteases or acylases catalyze amide hydrolysis with high efficiency and specificity under neutral pH conditions. libretexts.orgacs.org Acylase I, for example, is known to catalyze the enantioselective hydrolysis of various N-acyl amino acids, a process that could potentially be used for the kinetic resolution of a racemic mixture of this compound. acs.org
In derivatization reactions, catalysis is key. While strong mineral acids catalyze esterification, they can also promote side reactions. The use of enzymes, such as lipases, in non-aqueous solvents can provide a milder and more selective route to ester products. nih.gov For the formation of the amide bond from succinic acid and 1-phenylethylamine (B125046) (the reverse of hydrolysis), coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. These agents activate the carboxylic acid, facilitating the nucleophilic attack by the amine under mild conditions.
Elucidation of Reaction Mechanisms through Intermediate Trapping and Isotope Effects
Probing the detailed mechanisms of these reactions often requires sophisticated techniques like intermediate trapping and the measurement of kinetic isotope effects (KIEs). nih.gov
Intermediate Trapping: The hydrolysis of the amide bond is proposed to proceed through a transient tetrahedral intermediate. byjus.comlibretexts.org While this species is typically too unstable to isolate, its existence can be proven by "trapping" experiments. youtube.com For example, if the hydrolysis were conducted in the presence of a highly reactive nucleophile, this trapping agent could intercept the tetrahedral intermediate to form a stable, detectable product, providing indirect evidence of the intermediate's formation. youtube.com
Isotope Effects: Kinetic isotope effects are a powerful tool for determining transition state structures. nih.gov For the acid-catalyzed hydrolysis, a solvent isotope effect (SIE) can be measured by comparing the reaction rate in H₂O versus D₂O. A significant SIE (kH₂O/kD₂O > 1) would indicate that a proton transfer is involved in the rate-determining step. acs.orgacs.org Furthermore, heavy-atom isotope effects can provide even more detail. For instance, measuring the ¹³C KIE at the carbonyl carbon (¹²k/¹³k) can reveal the extent of bond changes at that carbon in the transition state. nih.gov A significant ¹³C KIE (>1) would be consistent with the rehybridization of the carbonyl carbon from sp² to sp³ during the formation of the tetrahedral intermediate, suggesting this step is rate-limiting. nih.govnih.gov These mechanistic studies, while often performed on simpler model compounds, provide the fundamental framework for understanding the reactivity of more complex molecules like this compound. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Routes
The synthesis of amides is a cornerstone of organic and medicinal chemistry. aksci.com However, traditional methods often rely on harsh reagents and generate significant waste. nih.gov Future research will likely focus on developing environmentally benign methods for synthesizing 3-[(1-Phenylethyl)carbamoyl]propanoic acid.
Key areas of exploration include:
Biocatalytic Amidation: The use of enzymes, such as lipases, for direct amide bond formation is a rapidly growing field of green chemistry. nih.govbeilstein-journals.org Research into enzymes that can stereoselectively catalyze the reaction between succinic anhydride (B1165640) or a derivative and (R)- or (S)-1-phenylethylamine would be a significant advancement. nih.gov Such biocatalytic methods often proceed under mild conditions in aqueous media, offering a sustainable alternative to conventional synthesis.
Catalytic Direct Amidation: The development of catalysts for the direct condensation of carboxylic acids and amines is another promising green approach. nih.gov Investigating novel catalysts, such as those based on boric acid or reusable ionic liquids, could lead to more efficient and atom-economical syntheses of the target molecule. nih.govsigmaaldrich.com
Solvent-Free and Microwave-Assisted Synthesis: Exploring solvent-free reaction conditions or the use of microwave irradiation can dramatically reduce reaction times and energy consumption, aligning with the principles of green chemistry. nih.govnih.gov
A comparative table of potential green synthesis methodologies is presented below:
| Synthesis Method | Potential Advantages | Key Research Challenge |
| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, aqueous solvent. nih.govbeilstein-journals.org | Identifying or engineering a suitable enzyme with high activity and stability. |
| Catalytic Direct Amidation | High atom economy, potential for catalyst recycling. sigmaaldrich.com | Developing a highly efficient and selective catalyst for this specific transformation. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov | Optimization of reaction conditions to prevent side reactions and ensure stereochemical integrity. |
Exploration of New Derivatization Chemistries
The carboxylic acid moiety of this compound is a prime target for a wide range of derivatization reactions, opening up possibilities for new materials and applications. mdpi.com
Future research in this area could involve:
Formation of Novel Esters and Amides: Converting the carboxylic acid to various esters or secondary amides can modulate the compound's physical and chemical properties. mdpi.com Fluorescent esters, for instance, could be synthesized for use in biological imaging. mdpi.com
Polymer Conjugation: The carboxylic acid provides a handle for grafting the molecule onto polymer backbones. This could lead to the development of new functional materials with tailored properties.
Surface Modification: The compound could be used to modify surfaces, imparting chirality and specific binding properties.
Recent advances in derivatization chemistries for carboxylic acids provide a roadmap for these explorations:
| Derivatization Strategy | Resulting Functional Group | Potential Application |
| Esterification with fluorescent alcohols | Fluorescent Ester | Bioimaging, analytical standards. mdpi.com |
| Amidation with functionalized amines | Secondary Amide | Creation of new bioactive molecules, polymer building blocks. mdpi.com |
| Coupling to solid supports | Immobilized Ligand | Chiral stationary phases for chromatography, heterogeneous catalysis. |
Advanced Applications in Complex Molecular Architecture Construction
The inherent chirality and bifunctional nature (carboxylic acid and amide) of this compound make it a valuable chiral building block for the synthesis of more complex molecules. nih.govwikipedia.org
Potential applications in this domain include:
Asymmetric Synthesis: The chiral phenylethylamine moiety can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on a substrate to which it is attached. rsc.org
Supramolecular Chemistry: The amide group can participate in hydrogen bonding, driving the self-assembly of molecules into well-defined supramolecular structures. The chirality of the compound could lead to the formation of helical or other chiral assemblies.
Synthesis of Novel Ligands: The molecule can serve as a scaffold for the synthesis of new chiral ligands for asymmetric catalysis.
Deeper Computational Insight into Reactivity and Stereocontrol
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to understand and predict the behavior of molecules. For this compound, computational studies could provide invaluable insights.
Future computational research could focus on:
Conformational Analysis: Predicting the stable conformations of the molecule and how they are influenced by solvent and temperature.
Modeling Diastereomeric Interactions: In the context of its use as a chiral resolving agent or auxiliary, computational models can elucidate the specific non-covalent interactions responsible for chiral recognition. nih.gov
Reaction Mechanism and Stereoselectivity: DFT calculations can be used to model potential synthetic and derivatization reactions, predicting their feasibility and stereochemical outcomes. This can guide experimental work and accelerate the discovery of new applications. For instance, modeling the transition states in synergistic catalysis involving this molecule could rationalize experimentally observed enantioselectivity.
Design of Chemically Responsive Systems Incorporating the Compound
The combination of a carboxylic acid and a chiral amide within the same molecule presents exciting opportunities for the design of stimuli-responsive materials.
Unexplored avenues in this area include:
pH-Responsive Systems: The carboxylic acid group can be deprotonated at higher pH, leading to changes in solubility, conformation, or binding properties. This could be harnessed to create pH-responsive hydrogels or nanoparticles for drug delivery.
Chiral-Responsive Polymers: Polymers incorporating this chiral monomer could exhibit changes in their properties, such as their helical structure or optical activity, in response to the presence of other chiral molecules. nih.gov This could be applied in the development of chiral sensors or enantio-differentiating release systems.
Temperature-Responsive Materials: By incorporating this molecule into polymers known to exhibit temperature-responsive behavior, such as those based on N-isopropylacrylamide, novel dual-responsive materials could be created. The chirality of the compound could influence the lower critical solution temperature (LCST) of the resulting polymer.
The potential for creating stimuli-responsive materials is summarized in the table below:
| Stimulus | Responsive Moiety | Potential Application |
| pH | Carboxylic Acid | Controlled drug release, smart hydrogels. |
| Chiral Molecules | Chiral Center/Amide | Chiral sensors, enantioselective separation membranes. nih.gov |
| Temperature | Polymer Backbone | Thermoresponsive materials with chiral properties. |
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for 3-[(1-Phenylethyl)carbamoyl]propanoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the propanoic acid backbone. Key steps include:
- Carbamoyl Group Introduction : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the phenylethylamine moiety to the carboxylic acid group.
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a tert-butyl ester) to prevent unwanted side reactions during carbamoylation .
- Optimization : Adjust reaction conditions (solvent polarity, temperature) to enhance yield. For example, Pd(II)-catalyzed reactions in acidic conditions improve regioselectivity in analogous compounds .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular conformation and hydrogen-bonding networks (e.g., as demonstrated for structurally similar thio-derivatives) .
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., carbamoyl protons at δ 6.5–7.5 ppm, carboxylic acid protons at δ 10–12 ppm).
- Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS (e.g., using negative-ion mode for carboxylic acid detection) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 210–220 nm to quantify impurities.
- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values.
- Melting Point Consistency : Compare observed melting points with literature data to detect polymorphic variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) across labs. For example, discrepancies in enzyme inhibition may arise from varying buffer systems.
- Meta-Analysis : Compare QSAR (Quantitative Structure-Activity Relationship) models to identify outliers or confounding structural features (e.g., electron-withdrawing substituents altering binding affinity) .
Q. What methodologies are employed to investigate the catalytic mechanisms involved in the synthesis of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying Pd(II) catalyst concentrations to infer rate-determining steps in analogous Pd-catalyzed olefination reactions .
- Isotopic Labeling : Use O-labeled water or C-labeled reagents to trace intermediate formation via MS or NMR.
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and regioselectivity in carbamoylation steps .
Q. How do polymorphic forms of this compound impact its physicochemical properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Identify polymorphs (e.g., monoclinic vs. orthorhombic systems) and correlate with solubility profiles .
- Dissolution Testing : Compare bioavailability in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4) for each polymorph.
- Thermogravimetric Analysis (TGA) : Assess thermal stability differences between crystalline forms .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound in drug discovery?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-donating vs. withdrawing groups) and test biological activity.
- Molecular Docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., cyclooxygenase-2 or histone deacetylases) .
- Pharmacophore Mapping : Identify critical functional groups (carboxylic acid for solubility, carbamoyl for hydrogen bonding) using 3D alignment of active/inactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
